1,2,4-oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in a 1,2,4 arrangement within the ring. They are considered bioisosteres of ester groups, meaning they possess similar molecular shapes and electronic properties, allowing them to potentially mimic the biological activity of esters while offering advantages like increased metabolic stability. []
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group. This compound has gained interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. The presence of fluorine substituents in the phenyl group enhances its electronic properties, making it suitable for various chemical reactions and biological interactions.
The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions. A common synthetic route includes:
The reaction conditions are critical for achieving high yields and purity. The choice of solvent and temperature can significantly influence the outcome of the cyclization process. Optimization may involve varying the concentration of reactants and the duration of refluxing.
The molecular formula of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is CHFNO, with a molecular weight of 226.14 g/mol.
The structure features a planar oxadiazole ring system that contributes to its electronic properties.
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or bind to receptors involved in various metabolic pathways. This interaction could disrupt cellular processes or alter metabolic functions.
While specific physical properties such as density and melting point are not well-documented, the compound's molecular weight is 226.14 g/mol.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the carboxylic acid group.
5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century due to synthetic challenges and limited recognition of its pharmacological potential. The pivotal breakthrough occurred in the 1960s with the introduction of oxolamine as the first 1,2,4-oxadiazole-containing drug, marketed as a cough suppressant. This milestone validated the bioactivity of the heterocyclic scaffold and stimulated extensive research into its therapeutic versatility [4]. Subsequent decades witnessed the approval of additional drugs featuring this core structure, including:
The discovery of natural 1,2,4-oxadiazoles like quisqualic acid (from Quisqualis indica seeds) and phidianidines (from marine mollusk Phidiana militaris) further highlighted the scaffold’s biological relevance. Phidianidine B, for instance, demonstrates potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and targets protein-tyrosine phosphatase 1B (PTP1B), implicating 1,2,4-oxadiazoles in oncology and metabolic disorder therapeutics [4].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Therapeutic Area | Significance |
---|---|---|---|
1884 | First synthesis by Tiemann & Krüger | N/A | Foundation of heterocyclic chemistry |
1960s | Oxolamine approval | Respiratory (cough suppressant) | First commercial drug |
1990s | Pleconaril development | Antiviral | Validated broad-spectrum picornavirus inhibition |
2011 | Isolation of Phidianidines A & B | Oncology, metabolic disorders | Demonstrated natural occurrence and cytotoxicity |
2014 | Ataluren approval (EU) | Muscular dystrophy | Nonsense mutation readthrough therapy |
Fluorine incorporation into bioactive molecules is a cornerstone of modern medicinal chemistry, primarily due to its ability to fine-tune pharmacokinetic properties and enhance target binding affinity. In the context of 1,2,4-oxadiazoles, fluorinated aryl substituents confer several advantages:
The positional isomerism of fluorine atoms on the phenyl ring critically influences bioactivity. For 5-(difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid:
Table 2: Comparative Bioactivity of Difluorophenyl Oxadiazole Isomers
Substituent Pattern | CAS Number | Antibacterial MIC (μg/mL) | Relative Lipophilicity (logP) | Dipole Moment (D) |
---|---|---|---|---|
2,5-Difluorophenyl | 1344306-77-9 | 3.0 (E. coli) | 2.1 | 4.5 |
2,3-Difluorophenyl | N/A (CID 54594767) | 12.5 (E. coli) | 2.3 | 4.1 |
2,6-Difluorophenyl | N/A | 25.0 (E. coli) | 2.0 | 4.8 |
The carboxylic acid group at the 3-position of the 1,2,4-oxadiazole ring serves as a multifunctional pharmacophore that enables:
Structurally, the carboxylic acid group adopts a coplanar conformation with the oxadiazole ring due to conjugation, enhancing rigidity and reducing entropic penalties upon target binding. This geometry is stabilized by intramolecular hydrogen bonding between the acid proton and the oxadiazole N4 atom, as evidenced by X-ray crystallography of related compounds [8]. The bioisosteric equivalence of 1,2,4-oxadiazole-3-carboxylic acids to endogenous α-keto acids enables targeting of metabolic enzymes. For instance, derivatives inhibit human deacetylase sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), implicated in cancer and neurological disorders [4] [9].
Synthetically, the carboxylic acid facilitates modular drug design:
Table 3: Bioactive Derivatives of 5-(2,5-Difluorophenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid
Derivative Type | Synthetic Route | Target/Application | Ref. |
---|---|---|---|
Ethyl ester | EDC coupling of acid with ethanol | Prodrug (improved permeability) | [7] |
Amide (antimicrobial) | T3P-mediated amidation | DNA gyrase inhibition | [6] |
Hydroxamic acid | Reaction with NH₂OH / DCC | HDAC inhibition | [9] |
Schiff bases | Condensation with aldehydes | Anticancer agents | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: